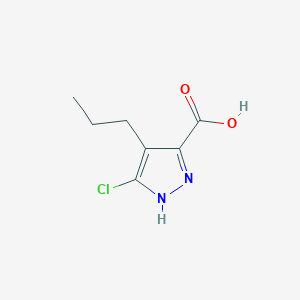
3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a chlorine atom at the 3-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with a carboxylating agent such as carbon dioxide in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of 3-substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the propyl group at the 4-position.
4-Propyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but has a methyl group instead of a propyl group at the 4-position.
Uniqueness
The uniqueness of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
5-chloro-4-propyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-4-5(7(11)12)9-10-6(4)8/h2-3H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
DTQTUHAAXKGBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NN=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


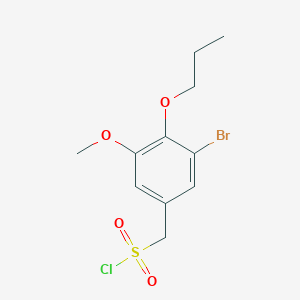
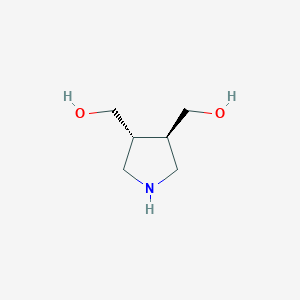
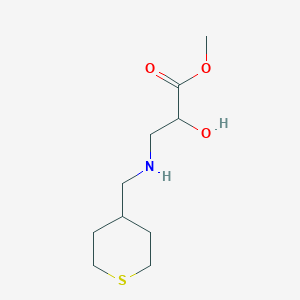
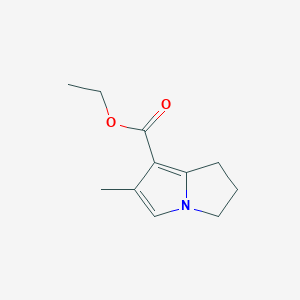
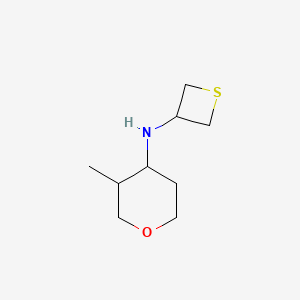
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
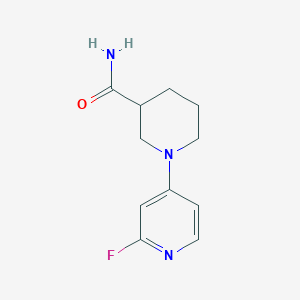

![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
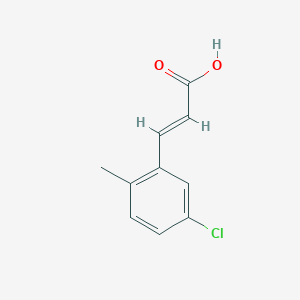
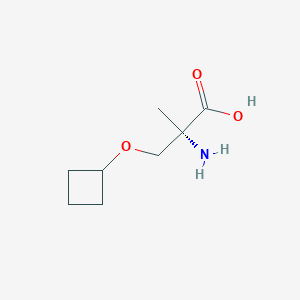
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
